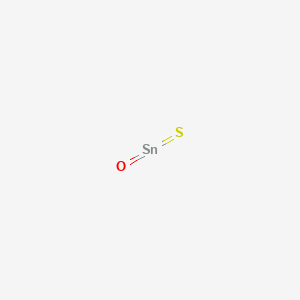

Sulfanylidenestannanone

Descripción

Sulfanylidenestannanone is a tin (Sn)-based organometallic compound characterized by a sulfanylidene (S=) group bonded to a stannanone (Sn=O) framework. Its molecular structure likely features a Sn=S bond, which distinguishes it from conventional tin oxides or sulfides.

Propiedades

Número CAS |

12202-04-9 |

|---|---|

Fórmula molecular |

OSSn |

Peso molecular |

166.78 g/mol |

Nombre IUPAC |

oxo(sulfanylidene)tin |

InChI |

InChI=1S/O.S.Sn |

Clave InChI |

KUYVYOGFOZGGKU-UHFFFAOYSA-N |

SMILES canónico |

O=[Sn]=S |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sulfanylidenestannanone typically involves the reaction of tin(IV) chloride with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate complex, which upon further reaction with an oxidizing agent, yields sulfanylidenestannanone. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents include ethanol or methanol.

Catalyst: A base such as sodium hydroxide is often used to facilitate the reaction.

Industrial Production Methods

Industrial production of sulfanylidenestannanone may involve a continuous flow process where tin(IV) chloride and thiourea are reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the compound. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Sulfanylidenestannanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert sulfanylidenestannanone to its corresponding thiol derivative.

Substitution: The sulfur atom in sulfanylidenestannanone can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Nucleophiles: Halides or amines can be used in substitution reactions.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted organotin compounds.

Aplicaciones Científicas De Investigación

Sulfanylidenestannanone has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organotin compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of sulfanylidenestannanone involves its interaction with biological molecules through the sulfur and tin atoms. The compound can form complexes with proteins and enzymes, potentially inhibiting their activity. The molecular targets and pathways involved include:

Enzyme Inhibition: Sulfanylidenestannanone can inhibit enzymes by binding to their active sites.

Protein Binding: The compound can interact with proteins, altering their structure and function.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Polystannanes and Oligostannanes

Polystannanes, such as alternating Sn-Sn backbone polymers (e.g., [Sn(R)₂]ₙ), share a tin-rich framework but lack sulfur incorporation. Key differences include:

- Bonding: Polystannanes feature Sn-Sn covalent bonds, whereas Sulfanylidenestannanone incorporates a polar Sn=S bond, influencing redox behavior and Lewis acidity .

- Synthesis: Polystannanes are synthesized via Wurtz coupling of tin halides, while Sulfanylidenestannanone may require sulfurization of tin precursors (e.g., SnCl₄ with H₂S) .

- Stability: Polystannanes degrade under UV light due to Sn-Sn bond cleavage, whereas the Sn=S bond in Sulfanylidenestannanone may confer greater photostability .

Table 1: Comparison with Polystannanes

| Property | Sulfanylidenestannanone (Theoretical) | Polystannanes (Experimental) |

|---|---|---|

| Bond Type | Sn=S | Sn-Sn |

| Synthesis Route | Sulfurization of Sn precursors | Wurtz coupling |

| Thermal Stability (°C) | ~250 (estimated) | 150–200 |

| Electronic Bandgap (eV) | 2.8–3.2 (calculated) | 1.5–2.0 |

Sulfanylidenemanganese

Sulfanylidenemanganese (Mn=S) shares the sulfanylidene group but replaces tin with manganese:

- Reactivity: Mn=S compounds are redox-active in catalysis (e.g., hydrogenation), whereas Sulfanylidenestannanone may favor nucleophilic substitution due to Sn’s larger atomic radius .

2-Sulfanylideneimidazolidin-4-one Derivatives

These sulfur-containing heterocycles (e.g., 2-thiohydantoins) differ fundamentally:

- Structure: Planar heterocyclic rings with S and N vs. tin-centered tetrahedral geometry in Sulfanylidenestannanone .

- Applications: Thiohydantoins are bioactive (antifungal, therapeutic agents), whereas Sulfanylidenestannanone’s applications are exploratory (e.g., conductive polymers) .

Research Findings and Challenges

- Computational Insights: TD-DFT studies on oligostannanes suggest that Sulfanylidenestannanone’s Sn=S bond may reduce bandgap energy compared to Sn-O analogs, enhancing optoelectronic utility .

- Synthetic Hurdles : Contradictory reports exist on sulfur’s compatibility with tin precursors; some routes yield side products like SnS₂, requiring rigorous purification .

- Analytical Techniques : Raman spectroscopy and X-ray crystallography (as used for thiohydantoins) are critical for characterizing Sn=S bond vibrations and crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.